molecular formula C24H28N6 B2801637 4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 896822-07-4

4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2801637
CAS No.: 896822-07-4
M. Wt: 400.53
InChI Key: KMNBMLZFOISJHM-UHFFFAOYSA-N
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Description

2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine involves the inhibition of protein kinases, particularly CDKs. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar compounds to 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine include:

The uniqueness of 2,8,10-Trimethyl-4-(4-phenethylpiperazin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine lies in its specific structural features that confer high selectivity and potency towards CDKs, making it a valuable compound in medicinal chemistry .

Biological Activity

4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its intricate structure and the presence of multiple nitrogen atoms along with a piperazine ring, which may contribute to its pharmacological properties.

Molecular Structure

The molecular formula of this compound suggests a high degree of complexity due to the presence of multiple functional groups and a unique bicyclic structure. The compound's molecular weight and specific structural features play crucial roles in determining its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. The synthesis pathways often start from simpler precursors and utilize various reagents to achieve the desired product purity and yield.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Antidepressant Effects : Some studies suggest that piperazine derivatives can influence serotonin receptors and potentially serve as antidepressants.
  • Antitumor Activity : Preliminary data indicate that related compounds may inhibit tumor growth through various mechanisms including apoptosis induction.
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of piperazine derivatives and their analogs:

Study Compound Biological Activity Findings
Study 1Compound AAntidepressantShowed significant reduction in depression-like behavior in animal models.
Study 2Compound BAntitumorInhibited cell proliferation in vitro with an IC50 value of 25 µM.
Study 3Compound CNeuroprotectiveReduced neuronal apoptosis in models of oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with serotonin and dopamine receptors may underlie its antidepressant effects.
  • Cell Cycle Regulation : Inhibition of key regulatory proteins involved in cell proliferation could explain its antitumor properties.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to neuroprotection by mitigating oxidative damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Parameter Value
AbsorptionModerate
DistributionWide (lipophilic)
MetabolismHepatic
Elimination Half-lifeVariable

Properties

IUPAC Name

4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6/c1-17-15-18(2)25-23-22(17)24-26-19(3)16-21(30(24)27-23)29-13-11-28(12-14-29)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBMLZFOISJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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